Zygophyloside K

Description

Contextualization within the Genus Zygophyllum and Family Zygophyllaceae

The family Zygophyllaceae comprises approximately 27 genera and 285 species of plants, which are typically small trees, shrubs, and herbs. researchgate.netekb.eg Many of these plants are adapted to grow in arid, semi-arid, tropical, and semi-tropical regions, often in saline and gypsophile soils. researchgate.netekb.eg The largest genus within this family is Zygophyllum, which includes about 80 species. researchgate.netekb.eg

Overview of Bioactive Compounds from Zygophyllum Species

Plants belonging to the genus Zygophyllum are known to be a rich source of a wide variety of bioactive compounds. ekb.eg Phytochemical investigations of these species have led to the isolation and identification of numerous chemical constituents. These belong to several different classes, including triterpenes, sterols, flavonoids, saponins (B1172615), polyphenols, and essential oils. researchgate.netekb.eg The presence of these compounds has made the Zygophyllum genus a subject of interest in traditional medicine for various ailments such as diabetes, hypertension, gout, and rheumatism. ekb.eg For instance, Zygophyllum coccineum has been found to contain phenolics, flavonoids, and fatty acids. mdpi.com

Significance of Triterpenoid (B12794562) Saponins within the Genus Zygophyllum

Among the diverse bioactive compounds found in the Zygophyllum genus, triterpenoid saponins are particularly significant. ekb.eg Saponins are glycosides that consist of a sugar part (glycone) and a non-sugar part (aglycone or sapogenin). innspub.net In the case of triterpenoid saponins, the aglycone has a thirty-carbon backbone. These compounds are a major class of secondary metabolites in many Zygophyllum species. innspub.net For example, phytochemical studies of Zygophyllum fabago have led to the isolation of new triterpenoid saponins. nih.gov Similarly, various ursane-type triterpene saponins have been isolated from the aerial parts of Zygophyllum coccineum. researchgate.net The quinovic acid glycosides are another notable group of triterpenoid saponins found in this genus. nih.gov

Occurrence and Distribution of Zygophyloside K in Plant Species

This compound has been identified in several species within the Zygophyllum genus. Its presence has been confirmed through phytochemical analyses of different parts of these plants.

This compound in Zygophyllum gaetulum

Zygophyllum gaetulum is a plant species endemic to the Moroccan Sahara. tandfonline.com Phytochemical analysis of the whole plant has led to the identification of this compound. ekb.eg This species is also known to contain other saponins, such as the bisdesmosidic triterpene saponins zygophylosides I, L, and M, as well as quinovic acid glycosides. indexcopernicus.comlums.ac.ir

This compound in Zygophyllum dumosum

Zygophyllum dumosum is another species within the genus where this compound has been detected. nih.govresearchgate.net This plant is native to the Middle East and surrounding regions. kew.org The presence of this compound in Z. dumosum was confirmed alongside other triterpenoid saponins, highlighting the chemical diversity within this species. nih.govresearchgate.net

This compound in Zygophyllum coccineum

This compound has been identified as one of the constituents of Zygophyllum coccineum. researchgate.netresearchgate.netnih.gov This succulent shrub is distributed across various regions in Africa, Asia, and the Mediterranean. nih.gov A study involving LC-ESI-TOF-MS analysis of an aqueous-ethanolic extract of Z. coccineum identified this compound, with the chemical formula C42H66O15, among 38 other secondary metabolites. nih.govresearchgate.net In one analysis, it was found to represent 3.48% of the total constituents in the extract. researchgate.net

This compound in Zygophyllum album

Research has confirmed the presence of this compound in the plant species Zygophyllum album. researchgate.net Phytochemical studies of this plant have identified this compound among its constituents. researchgate.net Furthermore, investigations into the bioactive compounds of Z. album have suggested that triterpenoid saponins found in the aerial parts of the plant, a group that includes this compound, may be a potential source of anticancer compounds. researchgate.net

This compound in Zygophyllum decumbens

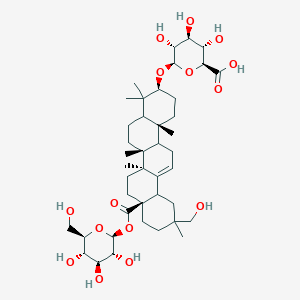

The first isolation of this compound was reported from the whole plant of Zygophyllum decumbens. researchgate.netekb.eggenome.jp In a 1998 study, this compound was identified as one of three new triterpenoid saponins, along with Zygophyloside I and Zygophyloside J, extracted from this species. researchgate.net The chemical structure of this compound was established as 3-O-[β-d-glucuronic acid pyranosyl]-29-hydroxyoleanolic acid-28-O-[β-d-glucopyranosyl] ester. researchgate.net This structural determination was achieved primarily through the application of NMR spectroscopy, involving a comprehensive set of experiments such as 1H-1H COSY, NOESY, ROESY, TOCSY, HMQC, and HMBC. researchgate.net

This compound in Salicornia europaea

This compound has also been isolated and structurally characterized from the halophyte Salicornia europaea. researchgate.netntua.grresearchgate.net In a study analyzing the secondary metabolites of this salt-tolerant plant, this compound was among the known compounds identified. researchgate.net The plant material for this particular research was collected in Jiangsu Province, China. researchgate.net

Data Tables

Table 1: Plant Sources of this compound

| Plant Species | Part of Plant |

|---|---|

| Zygophyllum album | Aerial parts researchgate.net |

| Zygophyllum decumbens | Whole plant ekb.eg |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Zygophyloside F |

| Zygophyloside G |

| Zygophyloside I |

| Zygophyloside J |

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aR,14bR)-11-(hydroxymethyl)-4,4,6a,6b,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O15/c1-37(2)23-9-12-41(6)24(39(23,4)11-10-25(37)55-35-31(50)28(47)29(48)32(56-35)33(51)52)8-7-20-21-17-38(3,19-44)13-15-42(21,16-14-40(20,41)5)36(53)57-34-30(49)27(46)26(45)22(18-43)54-34/h7,21-32,34-35,43-50H,8-19H2,1-6H3,(H,51,52)/t21?,22-,23?,24?,25+,26-,27+,28+,29+,30-,31-,32+,34+,35-,38?,39+,40-,41-,42+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUNGWJLADYQNW-JSXUMIJBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)O)C)CC=C5C3(CCC6(C5CC(CC6)(C)CO)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)CO)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

811.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Structural Elucidation of Zygophyloside K

Methodologies for Extraction and Primary Fractionation

The initial step in isolating Zygophyloside K involves its extraction from the plant matrix, followed by a coarse separation to enrich the saponin (B1150181) content.

The process typically commences with the air-drying and pulverization of plant material, such as the roots or aerial parts. glycoscience.ruwho.int This powdered material is then subjected to exhaustive extraction with a polar solvent, most commonly methanol (B129727) or an aqueous-ethanolic mixture. who.intacs.org This step is effective for drawing out a broad range of polar and semi-polar compounds, including the glycosidic triterpenoids.

Following extraction, the crude extract is concentrated and subjected to a liquid-liquid partitioning scheme. This involves suspending the extract in water and sequentially washing it with a series of organic solvents of increasing polarity. A typical sequence includes n-hexane, chloroform (B151607), ethyl acetate (B1210297), and finally n-butanol. acs.org This fractionation separates compounds based on their solubility. Non-polar compounds are removed in the n-hexane and chloroform phases, while the triterpenoid (B12794562) saponins (B1172615), including this compound, tend to concentrate in the more polar ethyl acetate and n-butanol fractions. acs.org

The saponin-enriched fractions obtained from solvent partitioning are still complex mixtures that require further purification. This is achieved through various chromatographic techniques. hebmu.edu.cn Column chromatography is a foundational method, often utilizing silica (B1680970) gel as the stationary phase. hebmu.edu.cn Elution with a gradient of solvents, such as a chloroform-methanol mixture, allows for the separation of compounds based on their affinity for the silica.

For more refined separation, especially for closely related saponins, size-exclusion chromatography using materials like Sephadex LH-20 is employed. hebmu.edu.cn This technique separates molecules based on their size. In many isolation protocols, multiple chromatographic steps are necessary, often concluding with High-Performance Liquid Chromatography (HPLC) to achieve the high degree of purity required for structural analysis. nih.gov

Solvent-Based Extraction Techniques for Triterpenoid Saponins (e.g., Methanol Extraction and Partitioning)

Advanced Spectroscopic Techniques for Structural Elucidation

Once this compound is isolated in its pure form, its chemical structure is determined using a suite of powerful spectroscopic methods, with Nuclear Magnetic Resonance (NMR) being the cornerstone of the process.

NMR spectroscopy provides unparalleled detail about the molecular framework, allowing chemists to map out the carbon skeleton and determine the nature and attachment points of the sugar moieties. The structural elucidation of saponins from Zygophyllum species relies heavily on a combination of one-dimensional and two-dimensional NMR experiments. hebmu.edu.cnresearchgate.net

One-dimensional NMR spectra provide the initial, fundamental data for structural determination.

¹H NMR (Proton NMR): This experiment reveals the number of different types of protons and their immediate electronic environment. In the context of a saponin like this compound, the ¹H NMR spectrum would display characteristic signals for the numerous methyl groups of the triterpenoid aglycone, olefinic protons, and the anomeric protons of the sugar units, whose chemical shifts and coupling constants give clues about the stereochemistry of the glycosidic bonds. gazi.edu.tr

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. For this compound, this allows for a direct count of the carbons in the aglycone and the attached sugar units, which must match the proposed molecular formula. gazi.edu.tr Key signals include those for carbonyl groups (from the carboxylic acid and ester functionalities), olefinic carbons, and the anomeric carbons of the sugars.

While specific NMR data for this compound is not publicly tabulated, the following table for a related compound, Zygofaboside B, illustrates the typical ¹³C NMR data obtained for a triterpenoid saponin from the Zygophyllum genus.

Table 1: Example ¹³C NMR Spectroscopic Data for Zygofaboside B (a related saponin) in CD₃OD gazi.edu.tr Note: This data is for illustrative purposes and does not represent this compound.

| Position | Chemical Shift (δ) | Position | Chemical Shift (δ) |

|---|---|---|---|

| 1 | 39.8 | 21 | 118.2 |

| 2 | 27.1 | 22 | 38.4 |

| 3 | 79.9 | 23 | 70.1 |

| 4 | 43.1 | 24 | 13.3 |

| 5 | 56.5 | 25 | 17.2 |

| 6 | 18.8 | 26 | 16.7 |

| 7 | 33.5 | 27 | 15.3 |

| 8 | 40.4 | 28 | 176.2 |

| 9 | 48.1 | 29 | 23.8 |

| 10 | 37.5 | 30 | 22.1 |

| 11 | 24.0 | Glc-I 1' | 95.3 |

| 12 | 129.5 | Glc-I 2' | 74.2 |

| 13 | 139.1 | Glc-I 3' | 71.8 |

| 14 | 42.7 | Glc-I 4' | 71.6 |

| 15 | 29.2 | Glc-I 5' | 78.0 |

| 16 | 26.2 | Glc-I 6' | 69.7 |

| 17 | 49.0 | Glc-II 1'' | 104.7 |

| 18 | 54.0 | Glc-II 2'' | 75.3 |

| 19 | 39.9 | Glc-II 3'' | 78.0 |

| 20 | 144.2 | Glc-II 4'' | 71.0 |

| 21 | 118.2 | Glc-II 5'' | 78.2 |

| 22 | 38.4 | Glc-II 6'' | 62.8 |

To assemble the puzzle pieces from 1D NMR into a complete structure, a series of 2D NMR experiments are required. The structural determination of saponins from Zygophyllum decumbens utilized a comprehensive set of these techniques. hebmu.edu.cnresearchgate.net

COSY (Correlation Spectroscopy): This experiment maps out proton-proton couplings (typically through 2-3 bonds), allowing for the tracing of ¹H-¹H spin systems. It is instrumental in establishing the connectivity of protons within each sugar ring and through the aliphatic chains of the aglycone. acs.orgnih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is essential for the unambiguous assignment of the ¹³C NMR signals. researchgate.netunesp.br

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical experiment for connecting the different building blocks of a saponin. It detects long-range correlations (2-3 bonds) between protons and carbons. These correlations provide the definitive links between the sugar units and the aglycone (e.g., from an anomeric proton to a carbon on the triterpene skeleton) and between the sugar units themselves. nih.govresearchgate.netunesp.br

TOCSY (Total Correlation Spectroscopy): A TOCSY experiment can reveal all the protons within a single spin system, even if they are not directly coupled. For a saponin, irradiating an anomeric proton can reveal the signals of all other protons in that specific sugar ring, which helps in identifying the type of sugar (e.g., glucose, glucuronic acid). nih.govunesp.br

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected by bonds. This information is vital for determining the stereochemistry of the molecule, such as the relative orientation of methyl groups and substituents on the aglycone and confirming the α- or β-configuration of the glycosidic linkages. hebmu.edu.cnresearchgate.net

Through the combined interpretation of these advanced spectroscopic data, the complete and unambiguous structure of this compound was successfully elucidated.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Analyses

Mass Spectrometry (MS) Applications in this compound Characterization

Mass spectrometry is an indispensable tool for the structural characterization of complex natural products like this compound. Soft ionization techniques are particularly vital as they allow for the analysis of large, non-volatile, and thermally labile saponins without significant degradation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) plays a pivotal role in determining the precise elemental composition of this compound. By providing highly accurate mass measurements, HRMS allows for the confident assignment of a molecular formula. Techniques such as Liquid Chromatography-Electrospray Ionization Time-of-Flight Mass Spectrometry (LC-ESI-TOF-MS) and Ultra-Performance Liquid Chromatography-High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (UPLC-HR-QTOF-MS) have been employed to identify this compound in crude plant extracts. acs.orgnih.govresearchgate.net In negative ion mode, the molecule is detected as a deprotonated species, [M-H]⁻. The precise mass of this ion confirms the compound's elemental formula as C₄₂H₆₆O₁₅. indexcopernicus.comoregonstate.edu

Table 1: HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z | Observed m/z | Source Plant | Reference |

|---|---|---|---|---|---|

| [M-H]⁻ | C₄₂H₆₆O₁₅ | 809.4323 | 809.43533 | Fagonia indica | oregonstate.edu |

| [M-H]⁻ | C₄₂H₆₆O₁₅ | 809.4323 | 809.4 | Zygophyllum album | indexcopernicus.com |

Liquid Secondary Ion Mass Spectrometry (LSI-MS)

Liquid Secondary Ion Mass Spectrometry (LSI-MS) and the closely related technique, Fast Atom Bombardment Mass Spectrometry (FAB-MS), are soft ionization methods well-suited for the analysis of saponins. These techniques are capable of generating a quasi-molecular ion peak from which the molecular weight can be deduced. For related saponins isolated from the Zygophyllum genus, negative-ion FAB-MS has been effectively used. researchgate.net This method provides the molecular weight and also reveals crucial structural information through the observation of fragment ions, which correspond to the sequential cleavage of sugar units from the aglycone. researchgate.netresearchgate.net This fragmentation pattern helps to elucidate the nature and sequence of the carbohydrate chains attached to the triterpenoid core.

Complementary Spectroscopic and Chemical Methods

Sugar Identification and Linkage Analysis (e.g., by Derivatization and Chromatography)

To unequivocally determine the identity, configuration, and linkage points of the carbohydrate moieties in this compound, chemical hydrolysis is a standard and essential procedure. researchgate.net This process typically involves treating the saponin with an acid, such as hydrochloric acid (HCl), which cleaves the glycosidic bonds linking the sugars to the aglycone and to each other. gazi.edu.tr

Following hydrolysis, the liberated monosaccharides are separated from the water-insoluble aglycone. The sugars in the resulting aqueous hydrolyzate are then identified. A common and effective method for identification is co-Thin Layer Chromatography (co-TLC), where the migration of the unknown sugars is compared directly against that of authentic standards on the same plate. gazi.edu.tr Based on the established structure of this compound, the expected monosaccharides released upon complete hydrolysis are D-glucuronic acid and D-glucose. univ-ouargla.dz For more detailed analysis, including the determination of glycosidic linkages, the isolated sugars can be chemically modified through derivatization, followed by analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net

Biosynthesis and Chemoecology of Zygophyloside K

Biosynthetic Pathways of Triterpenoid (B12794562) Saponins (B1172615) Relevant to Zygophyloside K

The biosynthesis of this compound follows the general pathway established for pentacyclic triterpenoid saponins, beginning with basic carbon precursors and culminating in complex glycosylated structures. core.ac.uk

The journey to this compound begins with the mevalonate (B85504) (MVA) pathway in the plant cell's cytosol. researchgate.netnih.govnih.gov This fundamental pathway utilizes acetyl-CoA to produce the five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net

The subsequent steps involve a series of enzymatic reactions that elongate and cyclize these precursors:

Formation of Farnesyl Diphosphate (FPP): IPP and DMAPP are condensed to form the 15-carbon intermediate, farnesyl diphosphate (FPP). nih.govnih.gov

Squalene Synthesis: Two molecules of FPP are joined head-to-head in a reaction catalyzed by the enzyme squalene synthase (SQS) to form the 30-carbon linear hydrocarbon, squalene. nih.govnih.govresearchgate.net

Epoxidation: Squalene undergoes epoxidation by squalene epoxidase (SE) to yield 2,3-oxidosqualene (B107256). nih.govresearchgate.netCurrent time information in Tchirozérine, NE. This step is a critical branch point for the synthesis of various triterpenoids and sterols. nih.gov

Cyclization of the Aglycone Skeleton: The cyclization of 2,3-oxidosqualene is the most crucial step for generating the diversity of triterpenoid skeletons. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs) . nih.govresearchgate.netCurrent time information in Tchirozérine, NE. Specifically for this compound, the aglycone (the non-sugar part) is quinovic acid . Research has identified specific OSCs capable of producing this skeleton. For instance, a study on Momordica charantia demonstrated that the overexpression of the gene McOSC7 led to an increased accumulation of quinovic acid, directly linking this enzyme to the formation of the quinovic acid backbone from 2,3-oxidosqualene. researchgate.netbibliotekanauki.pl

Post-Cyclization Modifications: Following cyclization, the basic triterpenoid skeleton undergoes a series of oxidative modifications, such as hydroxylations and carboxylations, to form the final aglycone. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s) . core.ac.ukCurrent time information in Tchirozérine, NE.

Table 1: Key Precursors and Enzymes in Quinovic Acid Biosynthesis

| Step | Precursor(s) | Key Enzyme | Product |

|---|---|---|---|

| Isoprenoid Precursor Synthesis | Acetyl-CoA | Multiple enzymes of MVA pathway | Isopentenyl diphosphate (IPP) & Dimethylallyl diphosphate (DMAPP) |

| Squalene Formation | Farnesyl Diphosphate (FPP) | Squalene Synthase (SQS) | Squalene |

| Epoxidation | Squalene | Squalene Epoxidase (SE) | 2,3-Oxidosqualene |

| Cyclization | 2,3-Oxidosqualene | Oxidosqualene Cyclase (OSC), e.g., McOSC7 | Quinovic Acid skeleton |

| Modification & Glycosylation | Quinovic Acid | Cytochrome P450s & Glycosyltransferases (UGTs) | This compound |

Glycosylation, the attachment of sugar moieties to the triterpenoid aglycone, is the final key step in saponin (B1150181) biosynthesis and is critical for the compound's chemical properties. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs) . core.ac.ukCurrent time information in Tchirozérine, NE.

Quinovic acid-based glycosides, which are characteristic of the Zygophyllum genus, display a variety of glycosylation patterns. frontiersin.orgresearchgate.net These patterns can occur at different carbon positions on the quinovic acid skeleton, including C-3, C-27, and C-28, leading to a diverse array of saponins. researchgate.netmdpi.comacs.org

This compound is a bidesmosidic saponin, meaning it has two sugar chains attached to the aglycone. mdpi.com Specifically, its structure is defined by glycosylation at both the C-3 and C-28 positions. nih.govoup.com The sugar moieties attached are both β-D-glucopyranosyl units, resulting in the full chemical name: 3-O-[β-D-glucopyranosyl] quinovic acid-28-O-[β-D-glucopyranosyl] ester. nih.govoup.com

Precursor Compounds and Enzymatic Steps in Saponin Formation

Environmental and Ecological Factors Influencing this compound Production

The synthesis and accumulation of secondary metabolites like this compound are not constant but are significantly influenced by the plant's interaction with its environment.

Plants belonging to the genera Zygophyllum and Salicornia are halophytes, meaning they are adapted to live in saline environments where salt concentrations are high. researchgate.netresearchgate.netmdpi.com High salinity imposes significant osmotic and ionic stress on plants. mdpi.comnih.gov In response, halophytes have developed robust defense mechanisms, which include the enhanced biosynthesis of secondary metabolites. nih.govnih.gov

The accumulation of compounds like saponins is a common strategy for coping with environmental stress. nih.govtandfonline.com Studies on Zygophyllum species have confirmed that salt stress induces metabolic changes. For example, salt treatment can trigger the upregulation of genes related to the pantothenate and CoA biosynthesis pathway, which is linked to stress tolerance. nih.govcambridge.org The increased production of secondary metabolites under saline conditions is thought to protect the plant against oxidative damage and other adverse effects of salt stress. nih.govresearchgate.netfrontiersin.org

This variability is a classic example of phenotypic plasticity, where the plant adjusts its physiology and chemistry in response to external stimuli. For instance, drought conditions can also alter saponin content in plants. tandfonline.com Furthermore, studies have shown that the maternal habitat can influence the salt tolerance and metabolic responses of subsequent generations, indicating an adaptive advantage passed on to offspring growing in similar stressful environments. researchgate.netfrontiersin.org In controlled settings, such as in vitro plant cultures, the application of elicitors or changes in nutrient media can significantly increase the accumulation of triterpenoid saponins, further demonstrating the sensitivity of these biosynthetic pathways to external factors. bibliotekanauki.pl

Table 2: Influence of Salinity on Zygophyllum Species

| Species | Stressor | Observed Effect | Reference |

|---|---|---|---|

| Zygophyllum spp. | Salt Stress | Upregulation of pantothenate and CoA biosynthesis pathway genes. | nih.govcambridge.org |

| Zygophyllum propinquum | Increasing NaCl levels | Inhibition of fresh weight; decrease in leaf area and water content; increase in Na+ concentration. | mdpi.com |

| Zygophyllum coccineum | Saline vs. Non-saline maternal habitat | Seeds from saline habitats showed greater germination recovery under high salt stress. | researchgate.netfrontiersin.org |

| Zygophyllum coccineum | Salt Stress | Increased carotenoid content, suggesting an antioxidant response. | researchgate.netfrontiersin.org |

Role of Salinity and Stress Conditions in Halophytes (e.g., Zygophyllum, Salicornia)

Biotransformation and Microbial Metabolism of this compound

Once synthesized by the plant, this compound and related saponins can be further modified by microbial activity. Biotransformation is a process where microorganisms use their enzymatic machinery to alter the chemical structure of a compound. researchgate.net

The microbial metabolism of saponins typically involves the stepwise hydrolysis of sugar moieties, a process known as deglycosylation. frontiersin.orgresearchgate.net This action is often carried out by microbial enzymes like β-glucosidases and can result in the formation of secondary glycosides or the complete removal of sugars to yield the aglycone. researchgate.netnih.gov This process is significant because these "rare saponins" can exhibit different, sometimes enhanced, biological activities compared to the parent compounds. researchgate.net

A key study demonstrated the direct biotransformation of quinovic acid glycosides using the bacterium Nocardia sp. NRRL 5646. mdpi.commdpi.com This microbe was capable of cleaving the sugar chains from the saponins to produce the aglycone, quinovic acid. mdpi.comnih.gov The same study also reported a novel enzymatic reaction where the ursane-type carbon skeleton of quinovic acid was rearranged into an oleanane-type skeleton. mdpi.commdpi.com

Other microorganisms, such as fungi from the genus Aspergillus and bacteria like Bacillus subtilis, are well-known for their ability to transform a wide range of terpenoids and saponins. acs.orgresearchgate.nettandfonline.com For example, a study on Zygophyllum decumbens extract using Aspergillus niger showed that microbial fermentation altered numerous metabolites, highlighting the potential for microbes to modify the phytochemical profile of the plant. nih.govCurrent time information in Tchirozérine, NE. Similarly, Bacillus subtilis has been shown to degrade saponins, altering their properties. tandfonline.com This microbial processing, whether in the soil or in the gut of herbivores, represents an important aspect of the lifecycle and ultimate fate of this compound in the ecosystem. frontiersin.orgfrontiersin.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Quinovic acid |

| Acetyl-CoA |

| Isopentenyl diphosphate (IPP) |

| Dimethylallyl diphosphate (DMAPP) |

| Farnesyl diphosphate (FPP) |

| Squalene |

| 2,3-Oxidosqualene |

| Cincholic acid |

Microbial Transformation Studies of Related Triterpenoid Glycosides (e.g., using Aspergillus niger)

While direct microbial transformation studies on this compound are not extensively documented, research on related triterpenoid glycosides, including those with a quinovic acid core, provides significant insights into the potential metabolic pathways. Microbial transformations are a valuable tool for producing novel derivatives of natural products, often yielding compounds that are difficult to synthesize chemically. researchgate.net Fungi, particularly species like Aspergillus niger, are widely used for these biotransformations due to their diverse enzymatic systems capable of reactions such as hydrolysis, hydroxylation, and oxidation. mdpi.comresearchgate.net

Studies on various triterpenoid saponins have demonstrated the capability of microorganisms to modify their structures in specific ways. For instance, Aspergillus niger has been shown to effectively hydrolyze sugar moieties from ginsenosides (B1230088), a class of triterpenoid saponins. In one study, an Aspergillus niger strain was used to transform ginsenoside Rb1 into other, rarer ginsenosides like F2 and compound K through the cleavage of specific glucose units. mdpi.compreprints.org Another study reported that a glycosidase from Aspergillus niger could convert ginsenoside Rf into ginsenoside Rh1 with a high yield, which was then further hydrolyzed to the aglycone protopanaxatriol (B1242838) (PPT). mdpi.comfrontiersin.org

The transformation is not limited to deglycosylation. Aspergillus niger can also perform hydroxylation reactions on the triterpene skeleton. For example, it can hydroxylate the triterpenoid glycyrrhizin. mdpi.com

Direct microbial transformation of quinovic acid glycosides has also been investigated. In a notable study, quinovic acid 3-O-β-D-quinovopyranoside was subjected to biotransformation using Nocardia sp. NRRL 5646. This resulted in the deglycosylation of the substrate to its aglycone, quinovic acid. Interestingly, the process also yielded cincholic acid, a biogenetic counterpart, through a carbon skeleton rearrangement involving a methyl group migration, a transformation not easily achieved by chemical means. acs.orgcapes.gov.br This demonstrates that microbes can induce significant and novel changes in the core structure of these saponins.

These studies collectively suggest that this compound, being a quinovic acid glycoside, would likely be a substrate for similar microbial transformations. It could undergo deglycosylation by microbial enzymes, yielding its aglycone or partially hydrolyzed derivatives. Furthermore, the triterpenoid core could be subject to hydroxylation or other modifications, leading to the generation of new, potentially bioactive compounds.

Data Tables

Table 1: Microbial Transformation of Selected Triterpenoid Glycosides

| Original Compound (Class) | Microorganism | Transformation Type(s) | Product(s) | Reference(s) |

| Ginsenoside Rb1 (Dammarane Saponin) | Aspergillus niger | Deglycosylation | Ginsenoside F2, Compound K | mdpi.compreprints.org |

| Ginsenoside Rf (Dammarane Saponin) | Aspergillus niger | Deglycosylation | Ginsenoside Rh1, Protopanaxatriol (PPT) | mdpi.comfrontiersin.org |

| Quinovic acid 3-O-β-D-quinovopyranoside (Quinovic Acid Glycoside) | Nocardia sp. NRRL 5646 | Deglycosylation, Skeletal Rearrangement | Quinovic acid, Cincholic acid | acs.orgcapes.gov.br |

| Glycyrrhizin (Oleanane Saponin) | Aspergillus niger | Deglycosylation, Oxidation | 18β-glycyrrhetinic acid, 3-oxo-18β-glycyrrhetinic acid | researchgate.net |

Pharmacological Mechanisms and Molecular Targets of Zygophyloside K in Vitro Studies

Anti-Inflammatory Modulatory Effects of Zygophyloside K and Related Compounds

Extracts of plants from the Zygophyllum genus, known to contain this compound and similar saponins (B1172615), have demonstrated significant anti-inflammatory properties in laboratory settings. researchgate.nethebmu.edu.cn These effects are attributed to the modulation of key enzymatic pathways and cytokine signaling cascades involved in the inflammatory response.

Inhibition of Lipoxygenase Enzyme Activity

Lipoxygenases (LOX) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. The inhibition of these enzymes is a key target for anti-inflammatory therapies. In vitro studies using an aqueous-ethanolic extract of Zygophyllum coccineum, which contains this compound, demonstrated inhibitory activity against the lipoxygenase enzyme. nih.govsemanticscholar.org The extract was tested in a LOX inhibition assay using the enzyme from Glycine max (soybean). nih.govsemanticscholar.org This research reported a half-maximal inhibitory concentration (IC50) value of 15.6 µg/ml for the Z. coccineum extract. nih.govsemanticscholar.orgresearchgate.net

Regulation of Pro-inflammatory and Anti-inflammatory Cytokine Expression

Cytokines are critical signaling proteins that orchestrate the inflammatory response. Pro-inflammatory cytokines can promote inflammation, while anti-inflammatory cytokines help to resolve it. Research indicates that extracts from Zygophyllum species can modulate the expression of these crucial mediators. Studies on Z. coccineum extract, containing this compound, have shown that it regulates the secretion of both pro-inflammatory and anti-inflammatory cytokines. nih.govsemanticscholar.orgresearchgate.netresearchgate.net Further research into related extracts has identified specific cytokines that are affected; for instance, a decrease in the pro-inflammatory cytokines interleukin-6 (IL-6) and interleukin-1β (IL-1β) has been observed. researchgate.net This ability to balance the cytokine environment underscores the extract's potential anti-inflammatory mechanism. researchgate.net

Apoptosis Induction and Cell Cycle Modulation in Cancer Models

Beyond its anti-inflammatory effects, related saponins from the Zygophyllum genus have been investigated for their potential in oncology. These studies focus on the induction of apoptosis (programmed cell death) and the modulation of the cell cycle in cancer models, as well as in other relevant cell types like osteoclasts.

Effects on Osteoclast Apoptotic Rate and Size

Osteoclasts are cells responsible for bone resorption, and their activity is crucial in both normal bone remodeling and in pathological conditions like rheumatoid arthritis. nih.govresearchgate.net In vitro examinations revealed that extracts of Z. coccineum exerted a protective effect on osteoclasts. nih.govsemanticscholar.orgresearchgate.netresearchgate.net In models where inflammation was induced, the apoptotic rate of osteoclasts was significantly increased. semanticscholar.orgresearchgate.net However, treatment with the Z. coccineum extract at a concentration of 15.6 µg/ml helped to restore a regular apoptotic rate, demonstrating a modulatory effect. nih.govsemanticscholar.orgresearchgate.netresearchgate.net The extract was also noted to affect osteoclast size. nih.govresearchgate.netresearchgate.net

Molecular Interactions with Cell Cycle Kinases (e.g., CDK-2 Inhibition)

Cyclin-dependent kinases (CDKs) are enzymes essential for the regulation and progression of the cell cycle. nih.gov Their inhibition is a key strategy in cancer therapy to halt the proliferation of malignant cells. Research on a novel saponin (B1150181) named Zygo-albuside D, isolated from the roots of Zygophyllum album, has shown potent inhibitory activity against CDK-2. researchgate.netacs.org In vitro kinase assays demonstrated that Zygo-albuside D inhibited CDK-2 activity by 96.2%, with an IC50 value of 117.6 nM. researchgate.netacs.org Molecular docking studies further supported this, confirming a high binding affinity of the compound for CDK-2. researchgate.netacs.org Given that this compound is another prominent saponin within the same genus, these findings suggest a potential shared mechanism among related compounds. researchgate.netresearchgate.net

Modulation of Apoptotic and Anti-apoptotic Gene Expression (e.g., Bcl2)

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the apoptotic pathway, with some members promoting cell death (pro-apoptotic) and others inhibiting it (anti-apoptotic). nih.govnih.gov The balance between these proteins can determine a cell's fate. Studies on the related saponin, Zygo-albuside D, revealed that it induces apoptosis in cancer cells by modulating the expression of these genes. researchgate.netacs.org Specifically, Zygo-albuside D was found to downregulate the expression of the anti-apoptotic gene Bcl-2 while upregulating pro-apoptotic genes. researchgate.netacs.org Molecular docking simulations also indicated that this compound could act as a Bcl2 inhibitor, contributing to the induction of apoptosis. acs.org

Research Findings Summary

| Compound/Extract | Assay/Model | Key Findings | Reference(s) |

| Zygophyllum coccineum Extract | Lipoxygenase (LOX) Inhibition | IC50 = 15.6 µg/ml | nih.govsemanticscholar.orgresearchgate.net |

| Zygophyllum coccineum Extract | Cytokine Regulation | Regulated secretion of pro- and anti-inflammatory cytokines. | nih.govsemanticscholar.orgresearchgate.netresearchgate.net |

| Zygophyllum coccineum Extract | Osteoclast Apoptosis | Restored regular apoptotic rate in inflammation-induced osteoclasts. | nih.govsemanticscholar.orgresearchgate.netresearchgate.net |

| Zygo-albuside D | CDK-2 Inhibition | 96.2% inhibition; IC50 = 117.6 nM | researchgate.netacs.org |

| Zygo-albuside D | Gene Expression (A549 Cells) | Downregulated anti-apoptotic Bcl-2; Upregulated pro-apoptotic genes. | researchgate.netacs.org |

Receptor-Ligand Interactions and Molecular Docking Studies

In silico molecular docking simulations serve as a valuable tool to predict the binding affinity and interaction patterns between a ligand, such as this compound, and a target protein. These computational studies provide insights into the potential mechanisms of action at a molecular level. Research involving the phytochemicals from Zygophyllum coccineum, a plant known to contain this compound, has utilized this approach to evaluate the antimicrobial and anticancer potential of its constituents. mdpi.comresearchgate.net

Molecular docking studies have been conducted to assess the binding feasibility of major compounds isolated from Zygophyllum coccineum with the bacterial enzyme Staph GyraseB (PDB ID: 4URO), a crucial enzyme for bacterial DNA replication. mdpi.com While this compound was identified as a constituent of the plant extract, the docking simulations highlighted in the study focused on other major saponin components, such as Zygophyloside-F. mdpi.comresearchgate.net The investigation aimed to confirm the plant's antimicrobial activity by evaluating how its compounds interact with key bacterial enzymes. mdpi.com The binding affinity of Zygophyloside-F was compared against the standard antibiotic novobiocin, which exhibited a binding energy (ΔG) of -6.72 kcal/mol. mdpi.com

| Compound | Target Enzyme | Binding Energy (ΔG kcal/mol) | Standard Reference | Reference Binding Energy (ΔG kcal/mol) |

|---|---|---|---|---|

| Zygophyloside-F | Staph GyraseB (PDB: 4URO) | Data not specified in abstract | Novobiocin | -6.72 |

Human topoisomerase IIβ (h-TOP-IIβ) is an essential enzyme involved in managing DNA topology during cell proliferation and is a recognized target for anticancer agents. mdpi.com To investigate the potential anticancer mechanism of compounds from Zygophyllum coccineum, docking simulations were performed against h-TOP-IIβ (PDB ID: 3QX3). mdpi.comnih.gov The study evaluated the binding energy of major constituents, including the saponin Zygophyloside-F, and compared them to the standard anticancer drug etoposide (B1684455) (ΔG -5.94 kcal/mol). mdpi.com This analysis helps to validate the cytotoxic effects observed in vitro by providing a potential molecular target. mdpi.comresearchgate.net The docking simulations for Zygophyloside-F indicated an inhibitory potential against the h-TOP-IIβ enzyme. mdpi.com

| Compound | Target Enzyme | Binding Energy (ΔG kcal/mol) | Standard Reference | Reference Binding Energy (ΔG kcal/mol) |

|---|---|---|---|---|

| Zygophyloside-F | h-TOP-IIβ (PDB: 3QX3) | Data not specified in abstract | Etoposide | -5.94 |

In Silico Assessment of Binding Affinities with Microbial Enzymes (e.g., Staph GyraseB)

Broader Biological Activities and Mechanistic Insights (General Saponin Context)

Saponins are a diverse group of glycosides known for a wide array of pharmacological activities, which are largely attributed to their chemical structures. nih.govnih.gov Their biological effects are a cornerstone of many traditional medicines, and modern research continues to uncover the mechanisms behind their therapeutic potential. nih.govnih.gov

Saponins exhibit significant antifungal properties against a range of human and plant pathogens, including species of Candida, Aspergillus, and Cryptococcus. nih.govnih.govveterinaria.org The primary mechanism of antifungal action involves interaction with sterols, particularly ergosterol, in the fungal cell membrane. nih.govveterinaria.org This interaction disrupts the membrane's integrity, leading to the formation of pores or channels. veterinaria.org The consequence is increased membrane permeability, leakage of essential intracellular components, and ultimately, inhibition of fungal growth and vitality. veterinaria.org The specific structure of the saponin, including its aglycone moiety and the attached sugar chains, influences its antifungal potency. nih.gov

The antiviral capacity of saponins has been demonstrated against numerous viruses. nih.govnih.govcerist.dz Their mechanisms of action are varied and can target different stages of the viral life cycle. nih.gov Saponins can interact directly with viral envelope proteins, leading to the disruption of the viral particle. cerist.dz They can also prevent the virus from attaching to and entering host cells, either by damaging viral binding sites or by coating the viral receptors on the host cell surface. nih.govcerist.dz Furthermore, some saponins have been shown to inhibit viral replication within the host cell. plos.org This broad-spectrum activity has been noted against viruses such as herpes simplex virus (HSV-1), coronaviruses, and hepatitis C virus (HCV). nih.govplos.org

Saponins are recognized for their potent antioxidant capabilities, which play a crucial role in mitigating cellular damage caused by oxidative stress. nih.govnmb-journal.com Oxidative stress from reactive oxygen species (ROS) is implicated in numerous chronic diseases. nmb-journal.com Saponins exert their antioxidant effects through several mechanisms. They can directly scavenge harmful free radicals, neutralizing their damaging potential. nmb-journal.com Additionally, some saponins can chelate metal ions that contribute to the formation of ROS. nmb-journal.com A further mechanism involves the modulation of the body's endogenous antioxidant systems, where saponins can increase the activity of protective enzymes such as superoxide (B77818) dismutase (SOD) and catalase. openaccessjournals.commdpi.com

Structure Activity Relationship Sar Studies of Zygophyloside K and Its Analogs

Impact of Aglycone Structure on Biological Activity

The aglycone, or sapogenin, is the non-sugar, hydrophobic core of the saponin (B1150181). Its structure is a fundamental determinant of the molecule's biological profile. frontiersin.org

Zygophyloside K is a glycoside of quinovic acid, a pentacyclic triterpenoid (B12794562) with an ursane-type skeleton characterized by two carboxyl groups at positions C-27 and C-28. mdpi.com This aglycone is not merely a scaffold but an active contributor to the biological effects of its glycosides. chemfaces.combiocrick.com Studies on various quinovic acid glycosides have demonstrated a range of activities, including anti-inflammatory and antitumor effects. ontosight.aiplos.org

The significance of the quinovic acid moiety is highlighted in several findings:

Anticancer Properties : Purified fractions of quinovic acid glycosides from Uncaria tomentosa have shown a potent inhibitory effect on the growth of human bladder cancer cell lines. chemfaces.combiocrick.com This activity is attributed to the induction of apoptosis. chemfaces.com

Anti-inflammatory Effects : Quinovic acid glycosides are considered among the most potent anti-inflammatory constituents in certain plants like U. tomentosa. plos.org

Antiviral Activity : In studies against Vesicular Stomatitis Virus (VSV), the presence of free carboxyl groups on the quinovic acid skeleton was found to be important for activity. Specifically, the compound with both C-27 and C-28 carboxyl groups free was the most active. sci-hub.se

Influence of Glycosyl Moieties on Biological Activity

Glycosylation, the attachment of sugar chains to the aglycone, is a critical modification that profoundly modulates the biological activity of triterpenoids. nih.gov This process enhances structural diversity, water solubility, and pharmacological activity. nih.govfrontiersin.org The number, type, and linkage of these sugar units are key factors in the SAR of saponins (B1172615). researchgate.net

The position where sugar chains are attached to the quinovic acid core—typically at the C-3 hydroxyl group or the C-28 carboxyl group—dramatically influences the saponin's properties. Saponins can be monodesmosidic (one sugar chain) or bidesmosidic (two sugar chains). nih.govrsc.org

Monodesmosidic vs. Bidesmosidic : It is a general observation in saponin research that monodesmosidic saponins (with a single sugar chain, often at C-3) exhibit strong membranolytic (e.g., hemolytic) activity, whereas the corresponding bidesmosidic saponins (with an additional sugar chain, often an ester linkage at C-28) are significantly less active or inactive in this regard. rsc.orgcambridge.org this compound itself is a bidesmosidic saponin, being 3-O-[β-D-glucopyranosyl] quinovic acid-28-O-β-D-glucopyranosyl ester. semanticscholar.org

C-3 Glycosylation : The sugar chain at the C-3 position is crucial for many biological activities. For instance, in a study of quinovic acid glycosides' antiviral activity, all active compounds were glycosylated at the C-3 position. sci-hub.se

C-28 Ester Linkage : The attachment of a sugar chain via an ester bond to the C-28 carboxyl group is a defining feature of many bidesmosidic saponins, including this compound. semanticscholar.orggazi.edu.tr This linkage can be hydrolyzed, converting a bidesmosidic saponin into a monodesmosidic one, which can alter its activity profile. The presence of this second sugar chain generally increases water solubility. mdpi.com

The specific stereochemistry of the glycosidic linkages (α or β) is also vital for biological recognition and activity, as it defines the three-dimensional shape of the carbohydrate chains.

Table 1: Impact of Glycosylation Position on the Activity of Triterpenoid Saponins This table provides a generalized summary based on saponin literature.

| Glycosylation Pattern | General Biological Properties | Example Activity |

|---|---|---|

| Monodesmosidic (e.g., at C-3) | Often exhibit higher membranolytic activity. cambridge.org | Hemolytic, Antifungal nih.gov |

| Bidesmosidic (e.g., at C-3 and C-28) | Generally lower membranolytic activity, often higher water solubility. rsc.orgcambridge.org | Considered less hemolytic. rsc.org |

The type of sugar units within the glycosyl chains and their sequence significantly fine-tune the biological activity. Different monosaccharides confer distinct physicochemical properties to the saponin.

In a comparative study of quinovic acid glycosides against VSV, the nature of the sugar moiety was shown to directly affect antiviral activity. When comparing two closely related structures, the compound containing quinovose was found to be more active than the one containing fucose, indicating that even subtle changes in the sugar's hydroxylation pattern can be critical. sci-hub.se Another study on saponins from Zygophyllum species isolated various glycosides of quinovic acid with different sugar combinations, including glucose, arabinose, and quinovose, highlighting the natural diversity and suggesting that each unique combination may have a distinct activity profile. nih.gov The complexity of the monosaccharide composition can correlate with enhanced biological activity. researchgate.net this compound specifically contains two glucose units. semanticscholar.org

Table 2: Influence of Monosaccharide Type on Quinovic Acid Glycoside Activity Based on findings from antiviral studies. sci-hub.se

| Compound Moiety | Monosaccharide at C-3 | Relative Antiviral Activity (VSV) |

|---|---|---|

| Quinovic Acid Glycoside 1 | Quinovose | More Active |

| Quinovic Acid Glycoside 2 | Fucose | Less Active |

Sulfonation is another structural modification that can significantly impact biological activity. Several sulfated triterpenoid saponins have been isolated from the genus Zygophyllum. researchgate.netnih.govacgpubs.org These compounds often feature sulfate (B86663) groups attached to the aglycone at positions such as C-3 or C-23. gazi.edu.tr

For example, Zygofaboside A, a sulfated ursane-type saponin from Zygophyllum fabago, demonstrated notable urease inhibitory activity. researchgate.netnih.gov The presence of sulfate groups adds a strong negative charge to the molecule, which can drastically alter its solubility, polarity, and ability to interact with biological targets like enzymes. gazi.edu.tr While direct sulfonation studies on this compound are not widely reported, the activity of related sulfated compounds from the same genus, such as Zygophyloside G (a sulfated quinovic acid glycoside), suggests that this modification is a key strategy employed by these plants to create functionally diverse saponins. nih.govsmujo.id

Role of Specific Monosaccharide Units (e.g., Glucose, Quinovose, Xylose, Arabinose, Rhamnose)

Comparative SAR Analysis with Related Triterpenoid Saponins

The SAR of this compound and its quinovic acid-based relatives can be contextualized by comparing them to other triterpenoid saponins built on different aglycones, such as oleanolic acid.

General Principles : Across different classes of triterpenoid saponins, some general SAR principles hold true. The amphipathic nature, driven by the hydrophobic aglycone and hydrophilic sugar chains, is fundamental to their interaction with cell membranes. nih.gov The number and position of sugar chains (monodesmosidic vs. bidesmosidic) consistently emerge as major determinants of membranolytic activity. cambridge.org Furthermore, the specific composition of the sugar chains is a recurring theme in the fine-tuning of various biological activities, from antifungal to cytotoxic effects. nih.govacs.org

The unique dicarboxylic acid structure of the quinovic acid aglycone in this compound provides a distinct foundation for SAR compared to more common triterpenoid saponins, suggesting a potentially different spectrum of biological activities and mechanisms of action.

Analogues from Zygophyllum and other Genera (e.g., Zygophyloside F, Zygophyloside G, Zygo-albuside D)

This compound belongs to a class of triterpenoid saponins, specifically quinovic acid glycosides, which are abundant in the Zygophyllum genus. ekb.eg Several analogs, including Zygophyloside F, Zygophyloside G, and Zygo-albuside D, have been isolated from various Zygophyllum species such as Z. coccineum, Z. album, Z. dumosum, and Z. gaetulum. mdpi.comnih.govmdpi.com These compounds share a common quinovic acid aglycone but differ in the type, number, and substitution of their sugar moieties. These structural variations are crucial in determining their biological efficacy.

Zygophyloside F , identified as 3-O-[β-d-2-O-sulphonylquinovopyranosyl]-quinovic acid-27-O-[β-d-glucopyranosyl] ester, is a notable analog isolated from Zygophyllum dumosum. ekb.egresearchgate.net Studies on constituents from Zygophyllum coccineum have highlighted Zygophyloside F as a major component, demonstrating significant cytotoxic effects against human breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines. mdpi.comafricaresearchconnects.comsciprofiles.com The presence of a sulfonyl group on the quinovopyranosyl moiety at C-3 is a distinguishing feature. Research on other quinovic acid derivatives suggests that the presence of a sulfonyl group can significantly enhance cytotoxic activity. researchgate.net

Zygophyloside G , another analog found in species like Zygophyllum gaetulum and Z. coccineum, is characterized by a different glycosylation pattern. africaresearchconnects.comtandfonline.comhorizonepublishing.com Pharmacological screening of saponins from Z. gaetulum indicated that the nature and position of sugar residues are critical for activity. tandfonline.com Specifically, compounds with only a single sugar residue at the C-3 position of the aglycone showed significant biological effects, whereas the presence of additional sugar units or certain substitutions could reduce activity. tandfonline.com

Zygo-albuside D , a saponin recently isolated from the roots of Zygophyllum album, has demonstrated potent and selective anticancer activity. nih.govacs.orgresearchgate.net It exhibited strong cytotoxicity against non-small cell lung carcinoma (A549) and prostate cancer (PC-3) cells, with IC₅₀ values of 3.5 μM and 5.52 μM, respectively, which were more potent than the standard drug doxorubicin (B1662922) in the same study. nih.govacs.org Further investigation revealed that Zygo-albuside D induces apoptosis in cancer cells and acts as a potent inhibitor of cyclin-dependent kinase 2 (CDK-2). nih.govacs.org

The comparative analysis of these analogs underscores the importance of the glycosylation pattern for biological activity. The type of sugar, the number of sugar units, and the presence of functional groups like sulfonyl substituents all play a role in modulating the cytotoxic and other pharmacological effects of these quinovic acid saponins.

Table 1: Comparison of this compound Analogs

| Compound Name | Source Genus | Key Structural Features | Noted Biological Activity | Citations |

|---|---|---|---|---|

| Zygophyloside F | Zygophyllum | Sulfonyl group on the C-3 sugar (quinovopyranose). | Cytotoxicity against MCF-7, HCT-116, and HepG2 cancer cells; h-TOP-IIβ inhibition. | ekb.egmdpi.comresearchgate.netafricaresearchconnects.com |

| Zygophyloside G | Zygophyllum | Differs in glycosylation from other analogs. | Active compounds from Z. gaetulum possessed a single sugar residue at C-3. | africaresearchconnects.comtandfonline.comhorizonepublishing.com |

| Zygo-albuside D | Zygophyllum | A new saponin with a unique structure. | Potent cytotoxicity against A549 and PC-3 cancer cells; CDK-2 inhibition; Apoptosis induction. | nih.govacs.orgresearchgate.net |

Insights from Molecular Docking Studies on SAR

Molecular docking simulations provide a computational lens to examine the interactions between saponins and their biological targets at a molecular level, offering valuable insights into their structure-activity relationships.

Studies on the major constituents of Zygophyllum coccineum, including Zygophyloside F , have utilized molecular docking to validate experimental findings. mdpi.comnih.gov These simulations explored the binding feasibility of Zygophyloside F with microbial and cancer-related enzymes, such as Staph GyraseB and human topoisomerase-IIβ (h-TOP-IIβ). mdpi.comnih.gov The docking results revealed that Zygophyloside F could effectively bind to the active sites of these enzymes, supporting its observed antimicrobial and anticancer activities. mdpi.com The predicted binding energies and interactions corroborated the potent inhibitory effects seen in biochemical assays, establishing a clear link between the compound's structure and its mechanism of action. nih.govsciprofiles.com

Similarly, molecular docking studies were crucial in elucidating the mechanism behind the anticancer effects of Zygo-albuside D . nih.govacs.org After identifying its potent CDK-2 inhibition in vitro, docking simulations were performed to confirm its binding affinity. The study showed that Zygo-albuside D fits well into the binding pocket of CDK-2, a key regulator of the cell cycle. nih.gov Furthermore, docking studies also confirmed its ability to act as a Bcl2 inhibitor, which is consistent with its observed pro-apoptotic effects in A549 lung cancer cells. nih.govacs.org These computational analyses provided a structural basis for the potent and selective cytotoxicity of Zygo-albuside D, highlighting its potential as a targeted anticancer agent.

These molecular modeling studies, by visualizing the specific interactions between the saponin and its protein target, are invaluable for understanding SAR. They help explain why certain structural features, such as the sulfonyl group in Zygophyloside F or the specific glycosylation of Zygo-albuside D, lead to enhanced biological activity.

Table 2: Molecular Docking Insights for Zygophyloside Analogs

| Compound Name | Biological Target(s) | Key Findings from Docking Studies | Validated Biological Activity | Citations |

|---|---|---|---|---|

| Zygophyloside F | Staph GyraseB, h-TOP-IIβ | Effective binding to enzyme active sites confirmed. | Anticancer and antimicrobial activity. | mdpi.comnih.gov |

| Zygo-albuside D | CDK-2, Bcl2 | Confirmed high binding affinity, explaining inhibitory mechanism. | Potent anticancer activity via cell cycle arrest and apoptosis induction. | nih.govacs.org |

Analytical Methodologies for Zygophyloside K

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is fundamental to the isolation and analysis of Zygophyloside K from plant extracts. High-performance liquid chromatography is the predominant technique used for both purification and quantitative assessment, while its coupling with mass spectrometry is invaluable for profiling the compound in its native biological matrix.

High-Performance Liquid Chromatography (HPLC) is a critical tool for the isolation and purification of this compound from crude plant extracts. The process typically involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Research on saponins (B1172615) from the Zygophyllaceae family demonstrates the use of reversed-phase HPLC for purification. For instance, fractions of a methanol (B129727) extract of Fagonia indica were separated by reversed-phase HPLC using a YMC ODS-A column with a mobile phase of 40% water in methanol to yield pure triterpenoid (B12794562) glycosides, including this compound. nih.gov Similarly, a common method for analyzing saponins in Zygophyllum species utilizes a C18 column with a water-acetonitrile gradient system, where both solvents contain 0.1% trifluoroacetic acid to improve peak shape and resolution. researchgate.net The separation of various fractions from Zygophyllum gaetulum was also achieved using HPLC to yield pure compounds. tandfonline.com The detection is often performed using a Diode Array Detector (DAD), which allows for the monitoring of elution at multiple wavelengths. indexcopernicus.com

Table 1: Representative HPLC Conditions for Saponin (B1150181) Analysis, including this compound

| Parameter | Condition 1 | Condition 2 |

| Column | YMC ODS-A (Reversed-Phase) | Phenomenex Luna C-18(2) (250 x 4.6 mm, 5 µm) indexcopernicus.com |

| Mobile Phase | 40% Water in Methanol nih.gov | A: Methanol, B: Acetonitrile. Gradient: 10–40% B in A (0.1–23 min) indexcopernicus.com |

| Flow Rate | Not Specified | 0.8 mL/min indexcopernicus.com |

| Detection | Not Specified | DAD at 340 nm indexcopernicus.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying this compound in complex plant extracts. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and selectivity.

LC-MS, particularly using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) mass analyzer, has been successfully used to profile the constituents of various Zygophyllum species. In analyses of Zygophyllum coccineum and Zygophyllum album, this compound has been identified. indexcopernicus.comnih.govresearchgate.netcore.ac.uk The compound is typically detected in negative ion mode as a deprotonated molecule [M-H]⁻. For example, in an LC-MS analysis of a Fagonia indica extract, this compound was identified with an [M-H]⁻ ion at an m/z of 809.43533. oregonstate.edu Similarly, in an analysis of Zygophyllum album, a compound with the molecular formula C42H66O15, identified as this compound, produced an [M-H]⁻ ion at m/z 809.4. indexcopernicus.com

The chromatographic separation is often achieved on a C18 column using a gradient elution with mobile phases consisting of aqueous solutions and organic solvents like methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization. oregonstate.edunih.govsemanticscholar.org

Table 2: LC-MS Identification of this compound in Plant Extracts

| Plant Source | Ionization Mode | Observed Ion | Mass-to-Charge Ratio (m/z) | Reference |

| Fagonia indica | Negative | [M-H]⁻ | 809.43533 | oregonstate.edu |

| Zygophyllum album | Negative | [M-H]⁻ | 809.4 | indexcopernicus.com |

| Zygophyllum coccineum | Negative | [M-H]⁻ | Not specified, but identified | nih.govnih.govsemanticscholar.org |

High-Performance Liquid Chromatography (HPLC) for Compound Purification and Analysis

Spectroscopic Identification in Complex Plant Extracts

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound. Nuclear Magnetic Resonance provides detailed information about the carbon-hydrogen framework and the connectivity of the molecule, while advanced mass spectrometry techniques reveal its elemental composition and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of natural products like this compound. While analysis is ideally performed on pure compounds, advancements in NMR allow for the structural characterization of components within simpler mixtures. For saponins, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

The structural determination of this compound and related triterpenoid glycosides relies on these comprehensive analyses. nih.gov 1D experiments like ¹H NMR provide information on the protons in the molecule, while ¹³C NMR details the carbon skeleton. gazi.edu.tr 2D NMR experiments are crucial for establishing connectivity. Correlation Spectroscopy (COSY) identifies proton-proton couplings, Heteronuclear Single Quantum Coherence (HMQC) correlates protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) correlations between protons and carbons. nih.govgazi.edu.tr These HMBC correlations are vital for determining the attachment points of the sugar moieties to the aglycone and the sequence of the sugars themselves. gazi.edu.tr The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be used to determine the relative stereochemistry of the molecule. gazi.edu.trresearchgate.net

Advanced mass spectrometry, especially high-resolution mass spectrometry (HRMS), plays a key role in the rapid identification of known compounds like this compound directly from crude extracts, a process known as dereplication. This approach avoids the time-consuming process of re-isolating and characterizing known natural products.

By obtaining an accurate mass measurement of the parent ion, HRMS can be used to predict the elemental formula of the compound. For this compound (C42H66O15), the expected deprotonated molecule [M-H]⁻ has a specific mass that can be precisely measured. indexcopernicus.comoregonstate.edu

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. The fragmentation patterns of saponins are often characteristic. For glycosides like this compound, fragmentation typically involves the sequential loss of sugar units. thieme-connect.com For example, the MS/MS spectrum of a related saponin from Zygophyllum propinquum showed prominent peaks corresponding to the loss of hexose (B10828440) moieties from the quasi-molecular ion. researchgate.net This fragmentation data, when compared against spectral libraries and literature reports, allows for the tentative and rapid identification of this compound in a complex metabolite profile. nih.govnih.govsemanticscholar.org

Synthetic and Semisynthetic Approaches to Zygophyloside K and Its Derivatives

Total Synthesis Strategies for Complex Triterpenoid (B12794562) Saponins (B1172615)

The total synthesis of triterpenoid saponins is a testament to the advancement of both carbohydrate and triterpene chemistry. nih.gov While a specific total synthesis for Zygophyloside K has not been detailed in the literature, the strategies employed for structurally related saponins provide a clear blueprint for its potential construction. The general approach involves the synthesis or isolation of the aglycone (the non-sugar part), followed by the sequential or convergent attachment of sugar units.

A primary challenge lies in the stereoselective formation of glycosidic bonds. For many saponins, a stepwise glycosylation strategy is favored as it allows for precise control over the stereochemistry of each linkage, particularly for forming 1,2-trans-glycosides. mdpi.com This method involves adding one sugar donor at a time to the aglycone or the growing oligosaccharide chain. For instance, a common tactic uses perbenzoylated or peracetylated glycosyl trichloroacetimidates as sugar donors, activated by a catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). mdpi.com

Alternatively, one-pot sequential glycosylation strategies have been developed to improve efficiency. These methods utilize different types of glycosyl donors with orthogonal reactivity, allowing for the assembly of a trisaccharide or larger oligosaccharide chain on the aglycone in a single reaction vessel. researchgate.net For example, a combination of thioglycoside and trichloroacetimidate (B1259523) donors can be used sequentially by choosing appropriate promoters, significantly shortening the synthetic route. researchgate.net

| Strategy | Description | Key Features | Relevant Compounds/Donors |

| Stepwise Glycosylation | Sequential, one-by-one addition of sugar units to the aglycone. | High control over stereochemistry; suitable for complex structures. | Glycosyl trichloroacetimidates, TMSOTf catalyst. |

| Convergent Synthesis | A pre-assembled oligosaccharide donor is coupled to the aglycone in a single step. | Potentially faster but risks anomerization (formation of mixed α/β anomers). | Trisaccharide donors. |

| One-Pot Sequential Glycosylation | Multiple glycosylation steps are performed in the same reaction flask without intermediate purification. | Highly efficient; requires orthogonally reactive donors and promoters. | Thioglycosides, N-phenyltrifluoroacetimidates. researchgate.net |

Semisynthetic Modifications for Exploration of Enhanced Bioactivity

Given the complexity and often low yield of total synthesis, semisynthesis presents a practical and powerful alternative for generating novel derivatives for biological screening. researchgate.net This approach begins with the natural product itself or a closely related, abundant precursor, which is then chemically modified. For this compound, this would likely involve isolating its aglycone—such as quinovic acid or a related oleanolic acid derivative—or the saponin (B1150181) itself from its natural source, Zygophyllum plants. nih.govresearchgate.net

Modifications can be targeted at several sites on the molecule:

The Triterpenoid Core: The aglycone backbone can be altered through reactions like oxidation, reduction, or substitution to probe the importance of specific functional groups for bioactivity.

The Glycosidic Chains: The existing sugar moieties can be modified. This could involve acylating or alkylating the hydroxyl groups on the sugars, which can dramatically alter the compound's polarity, solubility, and ability to interact with biological targets.

The goal of these modifications is to conduct structure-activity relationship (SAR) studies, identifying which parts of the molecule are essential for its biological effects and potentially developing analogues with improved potency or more favorable pharmacological properties. nih.gov The success of natural product derivatives like vinca (B1221190) alkaloids and paclitaxel (B517696) as chemotherapeutic agents underscores the value of this approach in drug discovery. acs.org

| Modification Site | Type of Reaction | Potential Impact |

| Aglycone Backbone | Oxidation (e.g., of hydroxyls to ketones) | Altered receptor binding and metabolic stability. |

| Aglycone Backbone | Introduction of new functional groups (e.g., halogens, nitrogen) | Changes in electronic properties and binding interactions. |

| Sugar Moieties | Acylation (e.g., acetylation, benzoylation) | Increased lipophilicity, potential for improved cell membrane permeability. |

| Sugar Moieties | Selective removal of sugar units | Determines the minimal structure required for bioactivity. |

Chemoenzymatic Synthesis Approaches for Glycoside Diversity

Chemoenzymatic synthesis combines the precision of enzymatic catalysts with the flexibility of chemical synthesis to create complex molecules like saponins efficiently. This approach is particularly powerful for generating glycosidic diversity, which is a key determinant of the biological activity of saponins. frontiersin.orgnih.gov

The core of this strategy involves enzymes called UDP-glycosyltransferases (UGTs). nih.gov These enzymes are responsible in nature for transferring a sugar molecule from an activated sugar donor (a UDP-sugar) to an acceptor molecule, such as a triterpenoid aglycone. frontiersin.org The process for creating a library of this compound derivatives would involve several key steps:

Aglycone Preparation: The triterpenoid core of this compound would be obtained either by chemical synthesis or by extraction and hydrolysis from a natural source.

UGT Identification and Engineering: A crucial step is finding the right UGTs. Scientists use multi-omics approaches (genomics, transcriptomics) to mine plant and microbial genomes for UGTs with the desired specificity. frontiersin.orgnih.gov Furthermore, techniques like directed evolution and rational design can be used to modify these enzymes to enhance their stability, catalytic activity, or even to accept different sugar donors or aglycone substrates. nih.gov

Glycosyl Donor Synthesis: The diversity of the final products depends directly on the availability of various UDP-sugar donors (e.g., UDP-glucose, UDP-galactose, UDP-xylose). nih.gov Metabolic engineering in microbial hosts like E. coli or yeast can be used to produce a wide array of these essential sugar building blocks. frontiersin.org

Enzymatic Glycosylation: The aglycone is incubated with the chosen UGTs and a panel of UDP-sugar donors, leading to the creation of a diverse set of novel saponin derivatives, each with a unique glycosylation pattern.

This chemoenzymatic method provides a highly efficient and modular platform for producing complex saponins that are difficult to access through purely chemical methods, facilitating the exploration of glycosylation's role in bioactivity. frontiersin.orgnih.gov

| Enzyme/Component | Role in Synthesis | Method of Production/Discovery |

| Triterpenoid Aglycone | The core scaffold for glycosylation. | Chemical synthesis or isolation from natural sources. |

| UDP-glycosyltransferases (UGTs) | Catalyze the stereospecific attachment of sugars to the aglycone. | Mined from plant/microbial genomes; modified via enzyme engineering. nih.gov |

| UDP-sugar Donors | Activated sugar molecules (e.g., UDP-Glc, UDP-Xyl). | Synthesized in vivo using engineered microorganisms or in vitro. frontiersin.orgnih.gov |

| Endoglycosidases | Can be used to transfer entire oligosaccharide chains in a process called transglycosylation. | Isolated from microbial sources (e.g., Mucor hiemalis). nih.gov |

Future Research Directions

Elucidation of the Complete Biosynthetic Pathway of Zygophyloside K

The biosynthesis of this compound, a pentacyclic triterpenoid (B12794562) saponin (B1150181), is a complex multi-step process that is yet to be fully elucidated. As a triterpenoid, its synthesis originates from the cytosolic mevalonic acid (MVA) pathway, which provides the fundamental C5 building block, isopentenyl diphosphate (B83284) (IPP). frontiersin.org The elucidation of the specific enzymatic steps leading to this compound is a critical area for future research.

The proposed biosynthetic pathway involves three key classes of enzymes:

Oxidosqualene Cyclases (OSCs) : The initial step involves the cyclization of 2,3-oxidosqualene (B107256) to form the basic triterpenoid skeleton. For quinovic acid-based saponins (B1172615) like this compound, the likely precursor skeleton is β-amyrin, which is synthesized by the enzyme β-amyrin synthase (β-AS), a type of OSC. frontiersin.orgplos.org

Cytochrome P450 Monooxygenases (P450s) : Following the formation of the β-amyrin skeleton, a series of specific oxidation reactions occur. These reactions, catalyzed by various P450 enzymes, are responsible for modifying the skeleton to create the quinovic acid aglycone. frontiersin.orgfrontiersin.org Identifying the exact P450 enzymes and the sequence of their oxidative modifications is a key research goal.

UDP-dependent Glycosyltransferases (UGTs) : The final step in the biosynthesis is glycosylation. UGTs catalyze the transfer of sugar moieties from an activated donor, such as UDP-glucose, to the quinovic acid aglycone. nih.gov For this compound, which is 3-O-[β-D-glucopyranosyl] quinovic acid-28-O-β-D-glucopyranosyl ester, at least two different UGTs are required to attach the glucose molecules at the C-3 and C-28 positions. frontiersin.orgnih.gov

Future research should focus on identifying, isolating, and characterizing the specific β-AS, P450s, and UGTs from Zygophyllum species. This can be achieved through a combination of transcriptomic analysis of the source plant to identify candidate genes, followed by heterologous expression and functional characterization of the enzymes. plos.org A complete understanding of the biosynthetic pathway could enable the biotechnological production of this compound in microbial or plant-based systems, providing a sustainable and scalable source for this compound. frontiersin.org

Comprehensive Molecular Target Identification and Validation through In Vitro and In Silico Methods

Identifying the specific molecular targets of this compound is essential for understanding its mechanism of action and therapeutic potential. Preliminary studies on extracts containing this compound and related compounds have suggested several possible activities, which now require rigorous investigation at the molecular level.

In Silico Approaches: Computational methods are invaluable for predicting potential molecular targets.

Molecular Docking: Studies have already performed in silico docking of constituents from Zygophyllum coccineum, including saponins, against microbial and cancer-related targets like Staph GyraseB and human topoisomerase-IIβ (h-TOP-IIβ). mdpi.com Further focused docking studies for this compound against a broad panel of cancer and inflammatory targets are warranted. A recent study on the aglycone, quinovic acid, predicted strong binding affinities for key cancer-related proteins such as BRAF and PIK3CA. researchgate.net Similar analyses for the full glycoside structure of this compound could reveal how the sugar moieties influence target binding.

In Vitro Validation: The predictions from in silico models must be validated through robust in vitro assays.